2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(2-nitrophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-14-11-6-2-3-7-12(11)15(19)16(14)22-9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMHYRMMWUXXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321264 | |
| Record name | N-(2-nitrobenzyloxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30777-83-4 | |
| Record name | NSC372537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-nitrobenzyloxy)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-nitrobenzyl alcohol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[(2-Nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- CAS No.: 30777-83-4
- Molecular Formula : C₁₅H₁₀N₂O₅
- Molecular Weight : 298.255 g/mol
- Synonyms: Phthalimide, N-[(o-nitrobenzyl)oxy]- (8CI); NSC 372537 .
Synthesis :
The compound is synthesized via nucleophilic substitution reactions. A key route involves reacting the potassium salt of 1H-isoindole-1,3(2H)-dione with 2-nitrobenzyl bromide in DMF, catalyzed by dibenzo-24-crown-8 ether, achieving yields up to 99% under optimized conditions . Computational analysis of synthetic pathways suggests high feasibility for scalable production .
Its nitrobenzyloxy group may enhance bioavailability or target-specific interactions .
The compound belongs to the isoindole-1,3-dione family, where substituents dictate physicochemical and functional properties. Below is a comparative analysis with structurally analogous derivatives:
Structural and Functional Group Variations
Key Comparative Insights
Electron-Withdrawing vs. Hydrophobic Groups :
Synthetic Complexity :
Biological Activity :
- Anticonvulsant activity in 2-phenylethyl derivatives correlates with Na⁺ channel binding (docking score: -9.2 kcal/mol), while nitrobenzyloxy analogs lack direct docking data .
- Nitro positional isomerism (2-nitro vs. 3-nitro) may alter metabolic stability or toxicity, though comparative studies are absent in the evidence .
Data Table: Structural and Functional Comparison
| Property | 2-[(2-Nitrobenzyl)oxy] Derivative | 2-(3-Nitrobenzyl) Derivative | 2-Phenylethyl Derivative | Silsesquioxanylpropyl Derivative |
|---|---|---|---|---|
| Electron-Withdrawing Group | Yes (ortho-nitro) | Yes (meta-nitro) | No | No |
| LogP (Predicted) | ~2.1 | ~1.9 | ~3.2 | Polymer (N/A) |
| Bioactivity | Not reported | Not reported | Anticonvulsant | None (material science) |
| Synthetic Yield | Up to 99% | Not specified | 76% (literature) | >90% (green synthesis) |
Biological Activity
Overview
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is a synthetic compound with the molecular formula . This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a nitrobenzyl group attached to an isoindole dione core, which contributes to its reactivity and biological interactions.
The compound is known to interact with various enzymes and proteins, influencing biochemical pathways. Notably, it has been observed to affect oxidative stress responses by modulating enzyme activities involved in these processes. The interactions are primarily characterized by covalent bonding and non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
Research indicates that this compound can influence cell function through several mechanisms:
- Gene Expression : It modulates the expression of genes associated with apoptosis and cell proliferation.
- Cell Signaling : The compound may alter signaling pathways that regulate cellular metabolism and growth.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the compound's potential antimicrobial and anticancer activities. In vitro tests have shown significant effects against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents. For instance, derivatives of isoindoline-1,3-dione have demonstrated promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative disease therapies .
Inhibitory Activity
The inhibitory activity of this compound against AChE was assessed using Ellman's method. The IC50 values for various derivatives ranged from 0.9 to 19.5 μM for AChE inhibition, indicating significant potential for further development in treating Alzheimer's disease .
Case Studies
Several studies have explored the biological activity of this compound:
- Neurodegenerative Disease Research :
- Anticancer Activity :
Comparative Analysis
A comparison with similar compounds reveals distinct biological profiles:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione | Similar core structure | Moderate AChE inhibition |
| 2-[(2-nitrophenyl)methoxy]isoindole-1,3-dione | Different substituent | Antimicrobial properties |
The unique nitrobenzyl substituent in this compound enhances its reactivity and biological effectiveness compared to other isoindole derivatives.
Q & A
Q. Q1. What are the established synthetic routes for 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of phthalimide derivatives with 2-nitrobenzyl bromide under alkaline conditions. For example, analogous methods for isoindole-diones involve refluxing in aprotic solvents (e.g., DMF) with K₂CO₃ as a base. Yield optimization requires controlled temperature (80–100°C) and stoichiometric excess of the nitrobenzyl halide (1.2–1.5 eq). Impurities like unreacted phthalimide are removed via column chromatography (silica gel, ethyl acetate/hexane). Similar protocols for related compounds achieved yields of 60–85% .
Q. Q2. How can crystallographic data resolve structural ambiguities in isoindole-dione derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and nitrobenzyl orientation. For instance, SCXRD analysis of 2-(2-methoxyphenyl)-isoindole-dione revealed planarity deviations in the benzene ring (torsion angle: 8.2°) and hydrogen bonding patterns stabilizing the crystal lattice. Polymorph identification (e.g., monoclinic vs. orthorhombic) requires slow evaporation of saturated solutions in dichloromethane .
Advanced Research Questions
Q. Q3. How does the nitro group’s electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The nitro group’s strong electron-withdrawing nature activates the benzyl position for nucleophilic attack. Comparative studies with methoxy or methyl substituents (e.g., ) show lower reactivity due to electron-donating effects. Kinetic assays using ¹H NMR to track substitution rates in DMSO-d₆ reveal a 3× faster reaction for nitro-substituted derivatives versus methoxy analogs. Computational modeling (DFT) can further predict charge distribution at the reaction site .
Q. Q4. What strategies mitigate degradation of isoindole-diones under hydrolytic or thermal stress?
Methodological Answer: Degradation pathways involve hydrolysis of the imide ring or nitro group reduction. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring shows that lyophilization or formulation in anhydrous matrices (e.g., PEG) reduces hydrolysis by >50%. For thermal stability, thermogravimetric analysis (TGA) of related compounds (e.g., 2-ethyl derivatives) indicates decomposition onset at ~220°C, suggesting inert atmospheres (N₂) are critical during high-temperature reactions .
Q. Q5. How can NMR spectroscopy distinguish between regioisomers in nitrobenzyl-substituted isoindole-diones?
Methodological Answer: ¹H-¹³C HSQC and NOESY experiments resolve regiochemical ambiguities. For example, in 2-[(2-nitrobenzyl)oxy] derivatives, the benzylic CH₂ protons show distinct coupling patterns (δ 4.8–5.2 ppm, J = 12–14 Hz) and NOE correlations with aromatic protons. ¹⁵N NMR can further confirm nitro group positioning via nitrogen chemical shifts (δ −20 to −30 ppm for nitro groups in ortho positions) .
Data Contradictions and Validation
Q. Q6. How to reconcile discrepancies in reported melting points for structurally similar isoindole-diones?
Methodological Answer: Variations in melting points (e.g., 180–190°C) often arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N₂ flow identifies endothermic peaks corresponding to polymorph transitions. PXRD patterns (e.g., 2θ = 12.5°, 17.8°) should be cross-referenced with SCXRD data to validate purity .
Q. Q7. What analytical methods validate the absence of genotoxic impurities in nitro-containing isoindole-diones?
Methodological Answer: LC-MS/MS with a limit of detection (LOD) < 0.1% is used to screen for nitroso or amine byproducts (e.g., from nitro group reduction). Ames tests (OECD 471) with Salmonella typhimurium strains TA98 and TA100 assess mutagenicity. For example, analogs like 2-(2,6-dioxopiperidinyl)-isoindole-diones showed no mutagenic activity at 500 μg/plate .
Biological and Material Applications
Q. Q8. What in vitro assays evaluate the compound’s potential as a protease inhibitor or antiviral agent?
Methodological Answer: Enzyme inhibition assays (e.g., SARS-CoV-2 Mpro or HIV-1 protease) use fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure IC₅₀. For antiviral activity, plaque reduction neutralization tests (PRNT) in Vero E6 cells with EC₅₀ calculations are standard. Thiol-containing derivatives (e.g., ) showed enhanced binding via covalent interactions with catalytic cysteine residues .
Q. Q9. How does the nitrobenzyl group influence photophysical properties in polymer matrices?
Methodological Answer: UV-Vis spectroscopy (λmax 320–350 nm) and fluorescence quenching studies in polyimide films reveal that nitro groups reduce quantum yields (Φ < 0.1) due to intersystem crossing. Time-resolved fluorescence decay assays (ns-μs range) quantify triplet-state lifetimes, which correlate with oxygen scavenging efficiency in materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
